2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol
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Overview
Description
2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol is an organic compound with a complex structure It is characterized by the presence of a chloro group, two methyl groups, a hydroxyl group, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol typically involves the chlorination of alpha,alpha-dimethyl-2-hydroxybenzene-methanol. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or ammonia.
Major Products Formed
Oxidation: Formation of 5-chloro-alpha,alpha-dimethyl-2-hydroxybenzene-ketone.
Reduction: Formation of alpha,alpha-dimethyl-2-hydroxybenzene-methanol.
Substitution: Formation of 5-amino-alpha,alpha-dimethyl-2-hydroxybenzene-methanol.
Scientific Research Applications
2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzyl alcohol: Similar structure but lacks the alpha,alpha-dimethyl groups.
2,4-Dichloro-alpha,alpha-dimethyl-2-hydroxybenzene-methanol: Contains an additional chloro group.
5-Bromo-alpha,alpha-dimethyl-2-hydroxybenzene-methanol: Bromine replaces the chlorine atom.
Uniqueness
2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H11ClO2 |
---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
4-chloro-2-(2-hydroxypropan-2-yl)phenol |
InChI |
InChI=1S/C9H11ClO2/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,11-12H,1-2H3 |
InChI Key |
IQRRLQMGSBODDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)Cl)O)O |
Origin of Product |
United States |
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